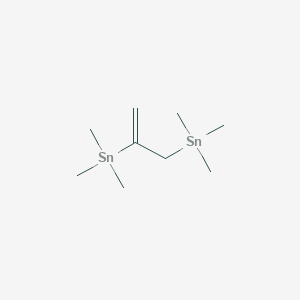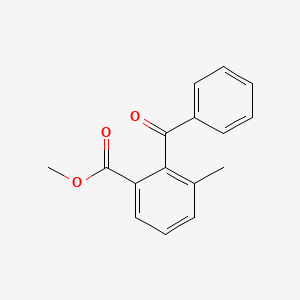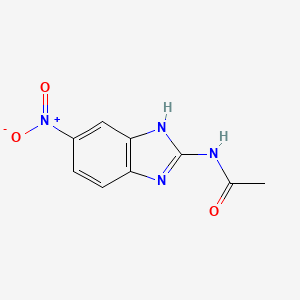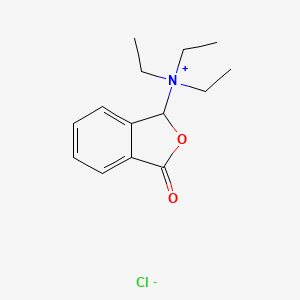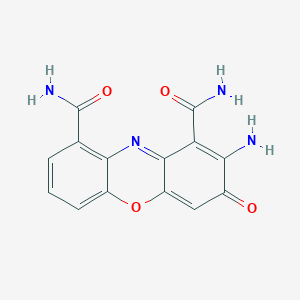
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide, also known as cinnabarinic acid, is a chemical compound with the molecular formula C14H8N2O6 and a molecular weight of 300.22 g/mol . This compound is a derivative of phenoxazine and has garnered interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide typically involves the oxidation of 3-hydroxyanthranilic acid. This process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments made for larger-scale production to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the amino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of reduced amine or carboxamide derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: The compound’s properties make it useful in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide involves its interaction with molecular targets such as metabotropic glutamate receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to effects on immune response and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Dactinomycin: A compound composed of cyclic peptides attached to a phenoxazine moiety, used as an antibiotic and anticancer agent.
Phenoxazine Derivatives: Various derivatives of phenoxazine have been studied for their biological and optoelectronic properties.
Uniqueness
2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. Its role in the kynurenine pathway and potential therapeutic applications further distinguish it from other phenoxazine derivatives .
Propiedades
Número CAS |
91308-63-3 |
|---|---|
Fórmula molecular |
C14H10N4O4 |
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
2-amino-3-oxophenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C14H10N4O4/c15-10-6(19)4-8-12(9(10)14(17)21)18-11-5(13(16)20)2-1-3-7(11)22-8/h1-4H,15H2,(H2,16,20)(H2,17,21) |
Clave InChI |
VSNJDOZBRQDENO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
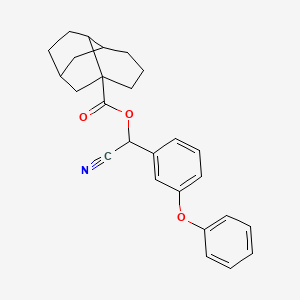
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
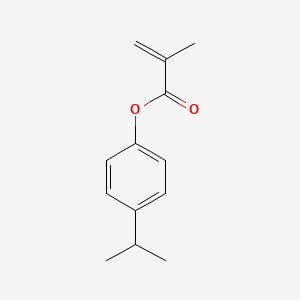
![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

